molecular formula C7H6N2O B3156054 5-formyl-1-methyl-1H-pyrrole-2-carbonitrile CAS No. 81698-03-5

5-formyl-1-methyl-1H-pyrrole-2-carbonitrile

Cat. No.: B3156054
CAS No.: 81698-03-5
M. Wt: 134.14 g/mol
InChI Key: OWIWSQGGONTSKG-UHFFFAOYSA-N
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Description

5-Formyl-1-methyl-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound with a pyrrole ring structure. This compound is characterized by the presence of a formyl group at the 5-position, a methyl group at the 1-position, and a nitrile group at the 2-position of the pyrrole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-formyl-1-methyl-1H-pyrrole-2-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. For example, a precursor with a nitrile group and a formyl group can undergo cyclization in the presence of a catalyst to form the desired pyrrole derivative .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

5-Formyl-1-methyl-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Formyl-1-methyl-1H-pyrrole-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-formyl-1-methyl-1H-pyrrole-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The formyl and nitrile groups can participate in various interactions, including hydrogen bonding and covalent modifications, which contribute to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Formyl-1H-pyrrole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    5-Methyl-1H-pyrrole-2-carbonitrile: Similar structure but lacks the formyl group.

    1H-Pyrrole-2-propanoic acid, 5-formyl-, methyl ester: Contains a propanoic acid ester group instead of a nitrile group.

Uniqueness

5-Formyl-1-methyl-1H-pyrrole-2-carbonitrile is unique due to the combination of its formyl, methyl, and nitrile groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

5-formyl-1-methylpyrrole-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-9-6(4-8)2-3-7(9)5-10/h2-3,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIWSQGGONTSKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1C#N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Diisopropylamine (17.5 ml, 124.38 mmol) was introduced into THF (100 ml) under nitrogen. N-Butyllithium solution in hexane (15% strength, 75.9 ml, 124.38 mmol) was added dropwise at −78° C. The mixture was subsequently stirred for 45 minutes at −20° C. and then cooled again to −78° C. At this temperature, a solution of 1-methylpyrrole-2-carbonitrile (12 g, 113.07 mmol) in THF (50 ml) was added dropwise. After stirring for 45 minutes at −78° C., DMF (43.9 ml, 546.46 mmol) was added dropwise, and the mixture was stirred at this temperature for a further 2 hours. After addition of citric acid monohydrate (20.56 g), the mixture was warmed to room temperature, and water (112 ml) was added. The THF was removed in a rotary evaporator, and the aqueous phase was saturated with sodium chloride and extracted with diethyl ether (3×200 ml). The combined organic phases were washed with saturated sodium chloride solution and dried over sodium sulfate. The solvent was removed in a rotary evaporator and the crude product was purified by means of flash chromatography (silica gel, dichloromethane). Yield: 8.25 g (54%).
Quantity
17.5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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75.9 mL
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reactant
Reaction Step Two
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12 g
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reactant
Reaction Step Three
Name
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50 mL
Type
solvent
Reaction Step Three
Name
Quantity
43.9 mL
Type
reactant
Reaction Step Four
Quantity
20.56 g
Type
reactant
Reaction Step Five
Name
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112 mL
Type
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Reaction Step Six

Synthesis routes and methods II

Procedure details

1-methylpyrrole can be converted into 2-cyano-1-methylpyrrole by reaction with chlorosulfonyl isocyanate and dimethylformamide in acetonitrile (see, for example, C. E. Loader et al. Can. J. Chem. 59, (1981) 2673-6). Diisopropylamine (17.5 ml, 124.38 mmol) was introduced into THF (100 ml) under nitrogen. At -78° C., n-butyllithium solution in hexane (15% strength, 75.9 ml, 124.38 mmol) was added dropwise. The mixture was then stirred at -20° C. for 45 min and subsequently cooled to -78° C. again, at which temperature a solution of N-methylpyrrole-2-carbonitrile (12 g, 113.07 mmol) in THF (50 ml) was added dropwise. After stirring at -78° C. for 45 min, DMF (43.9 ml, 546.46 mmol) was added dropwise and stirring was continued at this temperature for 2 h. Addition of citric acid monohydrate (20.56 g) was followed by warming to room temperature and addition of water (112 ml). The THF was removed in a rotary evaporator, and the aqueous phase was saturated with sodium chloride and extracted with diethyl ether (3×200 ml). The combined organic phases were washed with saturated sodium chloride solution and dried over sodium sulfate. The solvent was removed in a rotary evaporator, and the crude product was purified by flash chromatography (silica gel, dichloromethane). Yield: 8.25 g (54%). 1H-NMR (CDCl3) δ=4.1 (s, 3H), 6.8 (d, 1H), 6.9 (d, 1H), 9.7 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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112 mL
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0 (± 1) mol
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43.9 mL
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solvent
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100 mL
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0 (± 1) mol
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75.9 mL
Type
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Reaction Step Eight
[Compound]
Name
N-methylpyrrole-2-carbonitrile
Quantity
12 g
Type
reactant
Reaction Step Nine
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Quantity
50 mL
Type
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20.56 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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